molecular formula C18H11ClN2O10S2 B10887225 2-Chlorobenzene-1,4-diyl bis(4-nitrobenzenesulfonate)

2-Chlorobenzene-1,4-diyl bis(4-nitrobenzenesulfonate)

Cat. No.: B10887225
M. Wt: 514.9 g/mol
InChI Key: LJHJAXNOPPSJTK-UHFFFAOYSA-N
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Description

2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate is a complex organic compound characterized by the presence of chloro, nitro, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate typically involves multiple steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using chlorine gas or other chlorinating agents.

    Sulfonation: The sulfonyl groups are added through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.

    Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate involves its reactive functional groups. The nitro and sulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Nitrophenyl sulfonate
  • 2-Chloro-4-nitroaniline

Uniqueness

2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate is unique due to the combination of chloro, nitro, and sulfonyl groups in a single molecule

Properties

Molecular Formula

C18H11ClN2O10S2

Molecular Weight

514.9 g/mol

IUPAC Name

[3-chloro-4-(4-nitrophenyl)sulfonyloxyphenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C18H11ClN2O10S2/c19-17-11-14(30-32(26,27)15-6-1-12(2-7-15)20(22)23)5-10-18(17)31-33(28,29)16-8-3-13(4-9-16)21(24)25/h1-11H

InChI Key

LJHJAXNOPPSJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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